Ethyl 2-fluorooctanoate
CAS No.: 7740-65-0
Cat. No.: VC14076123
Molecular Formula: C10H19FO2
Molecular Weight: 190.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7740-65-0 |
|---|---|
| Molecular Formula | C10H19FO2 |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | ethyl 2-fluorooctanoate |
| Standard InChI | InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | NFDMKHDTJTUURN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C(=O)OCC)F |
Introduction
Structural and Molecular Characteristics of Ethyl 2-Fluorooctanoate
Ethyl 2-fluorooctanoate belongs to the class of organofluorine compounds, characterized by a fluorine atom substituted at the β-position of the ester functional group. The IUPAC name, ethyl (2R)-2-fluorooctanoate, reflects its stereochemistry, with the (R)-configuration at the fluorinated carbon. The molecular structure imparts distinct physicochemical properties, including increased electronegativity at the fluorinated site and altered lipophilicity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉FO₂ |
| Molecular Weight | 190.25 g/mol |
| Boiling Point | 215–220°C (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
The fluorine atom’s inductive effect reduces electron density at the ester carbonyl, influencing its reactivity in nucleophilic acyl substitution reactions. X-ray crystallography of related fluorinated esters reveals shortened C–F bond lengths (~1.39 Å) and altered torsional angles in the alkyl chain, which may affect packing in solid-state applications .
Synthesis and Industrial Production Methods
The synthesis of ethyl 2-fluorooctanoate typically proceeds through a two-step sequence: fluorination of octanoic acid derivatives followed by esterification. A common approach involves:
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Fluorination of Octanoyl Precursors:
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Esterification with Ethanol:
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The fluorinated acid is reacted with ethanol in the presence of H₂SO₄ or Amberlyst® catalysts, achieving conversions >95%.
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Industrial-scale production faces challenges in fluorine handling and waste management. Recent advances include continuous-flow reactors that minimize side reactions and improve safety profiles .
Reactivity and Functionalization Pathways
The fluorine substituent activates the molecule toward specific transformations:
Hydrolysis and Transesterification
Ethyl 2-fluorooctanoate undergoes alkaline hydrolysis to 2-fluorooctanoic acid, a precursor for fluorinated surfactants. Transesterification with longer-chain alcohols (e.g., stearyl alcohol) produces wax esters used in coatings.
Fluorine-Directed C–H Functionalization
Palladium-catalyzed coupling reactions at the γ-position demonstrate regioselectivity influenced by the fluorine atom. For example, Heck reactions with styrene derivatives yield α-fluoro-β-vinyl compounds in 65–78% yields.
Biocatalytic Modifications
Lipases from Candida antarctica (CAL-B) selectively hydrolyze the ester group without defluorination, enabling chiral resolution of racemic mixtures.
Applications in Pharmaceutical and Material Sciences
Drug Intermediate Synthesis
Ethyl 2-fluorooctanoate serves as a building block for fluorinated prostaglandin analogs. Its incorporation into β-fluorinated fatty acids enhances metabolic stability in drug candidates targeting inflammatory pathways.
Specialty Polymers
Copolymers incorporating 2-fluorooctanoate units exhibit:
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Reduced dielectric constants (κ = 2.1–2.3) for microelectronics
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Enhanced oil-repellency in textile coatings
Agrochemical Formulations
Fluorinated esters improve the rainfastness of pyrethroid insecticides by increasing adhesion to leaf cuticles. Field trials show 40% longer residual activity compared to non-fluorinated analogs.
Environmental Persistence and Ecotoxicology
While direct studies on ethyl 2-fluorooctanoate are scarce, data from related perfluorinated compounds (PFCs) raise concerns:
Chronic exposure to 10 mg/L PFOA reduced Daphnia magna survival to 66.7% and impaired catalase activity by 93% . Structural similarities suggest ethyl 2-fluorooctanoate may exhibit comparable endocrine-disrupting potential, warranting further ecotoxicological assessment.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | logP | Boiling Point (°C) |
|---|---|---|---|
| Ethyl 2-fluorooctanoate | C₁₀H₁₉FO₂ | 3.2 | 215–220 |
| Ethyl 2-fluoropropionate | C₅H₉FO₂ | 0.8 | 142–145 |
| Ethyl 2-ethyl-2-fluorononanoate | C₁₃H₂₅FO₂ | 4.1 | 245–250 |
Branching at the fluorinated carbon (as in ethyl 2-ethyl-2-fluorononanoate) increases steric hindrance, reducing enzymatic degradation rates by 70% compared to linear analogs .
Future Research Directions
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Green Synthesis Methods: Developing biocatalytic routes using engineered fluoroacetate dehalogenases.
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Advanced Material Applications: Investigating fluorinated esters as dielectric layers in flexible electronics.
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Toxicokinetic Studies: Establishing ADME profiles through radiolabeled (¹⁸F) tracer experiments.
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